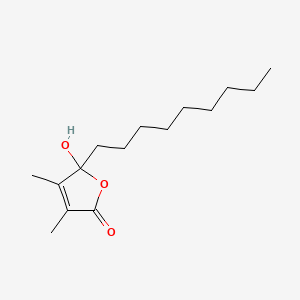
5-Hydroxy-3,4-dimethyl-5-nonylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including flavor and fragrance industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-5-nonyl-furan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nonyl-substituted aldehyde with a suitable furanone precursor in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-hydroxy-3,4-dimethyl-5-nonyl-furan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The nonyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the flavor and fragrance industry due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4-dimethyl-5-nonyl-furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and furanone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like aroma and used in the flavor industry.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Key aroma compound in fenugreek seeds and used in food flavoring.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Another furanone with distinct flavor properties.
Uniqueness
5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one stands out due to its nonyl group, which imparts unique chemical and biological properties
Properties
CAS No. |
71190-94-8 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
5-hydroxy-3,4-dimethyl-5-nonylfuran-2-one |
InChI |
InChI=1S/C15H26O3/c1-4-5-6-7-8-9-10-11-15(17)13(3)12(2)14(16)18-15/h17H,4-11H2,1-3H3 |
InChI Key |
YBTZGFKZNYQLML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















